(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 9H-xanthene-9-carboxylate;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trantelinium is a chemical compound known for its anticholinergic and spasmolytic properties. It is primarily used in the treatment of gastric ulcers . The compound is often found in the form of trantelinium bromide.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of trantelinium likely involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized reactors, purification techniques, and quality control measures to produce pharmaceutical-grade trantelinium bromide.
Chemical Reactions Analysis
Types of Reactions
Trantelinium undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of trantelinium include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of trantelinium depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted trantelinium compounds.
Scientific Research Applications
Trantelinium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on biological systems, particularly its anticholinergic activity.
Medicine: Used in the treatment of gastric ulcers and studied for its potential therapeutic applications in other gastrointestinal disorders.
Industry: Employed in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of trantelinium involves its interaction with cholinergic receptors in the gastrointestinal tract. By blocking these receptors, trantelinium reduces the secretion of gastric acid and alleviates spasms in the stomach and intestines. This action helps in the treatment of gastric ulcers and other related conditions.
Comparison with Similar Compounds
Similar Compounds
Atropine: Another anticholinergic compound used to treat various conditions, including bradycardia and organophosphate poisoning.
Scopolamine: Used to prevent motion sickness and postoperative nausea and vomiting.
Hyoscyamine: Used to treat various gastrointestinal disorders and to reduce muscle spasms.
Uniqueness of Trantelinium
Trantelinium is unique in its specific application for treating gastric ulcers and its particular mechanism of action involving the blockade of cholinergic receptors in the gastrointestinal tract. While similar compounds like atropine and scopolamine have broader applications, trantelinium’s targeted use in gastrointestinal therapy sets it apart.
Properties
Molecular Formula |
C23H26BrNO3 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 9H-xanthene-9-carboxylate;bromide |
InChI |
InChI=1S/C23H26NO3.BrH/c1-24(2)15-11-12-16(24)14-17(13-15)26-23(25)22-18-7-3-5-9-20(18)27-21-10-6-4-8-19(21)22;/h3-10,15-17,22H,11-14H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
TYLUYQCKBXQXDS-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.